molecular formula C25H31NO12 B1179756 DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) CAS No. 162290-39-3

DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P)

Cat. No.: B1179756
CAS No.: 162290-39-3
M. Wt: 537.5 g/mol
InChI Key: RSANRMXIULPPSK-YNCHAATISA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) typically involves the following steps:

Industrial Production Methods

Industrial production of DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Various nucleophiles in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

Scientific Research Applications

DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.

    Industry: Utilized in the development of novel materials and as an additive in cosmetic formulations.

Mechanism of Action

The mechanism of action of DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P) is unique due to its combined structural features of demethylated simmondsin and ferulate, which confer distinct chemical and biological properties.

Properties

CAS No.

162290-39-3

Molecular Formula

C25H31NO12

Molecular Weight

537.5 g/mol

IUPAC Name

[(2R,3R,4S,5S,6R)-2-[(1R,2Z,3S,4R,5S)-2-(cyanomethylidene)-3,4-dihydroxy-5-methoxycyclohexyl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate

InChI

InChI=1S/C25H31NO12/c1-34-16-9-12(3-5-14(16)28)4-6-19(29)38-24-23(33)22(32)18(11-27)37-25(24)36-15-10-17(35-2)21(31)20(30)13(15)7-8-26/h3-7,9,15,17-18,20-25,27-28,30-33H,10-11H2,1-2H3/b6-4+,13-7+/t15-,17+,18-,20+,21+,22-,23+,24-,25-/m1/s1

InChI Key

RSANRMXIULPPSK-YNCHAATISA-N

Isomeric SMILES

CO[C@H]1C[C@H](/C(=C\C#N)/[C@@H]([C@H]1O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC

Canonical SMILES

COC1CC(C(=CC#N)C(C1O)O)OC2C(C(C(C(O2)CO)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)OC

Synonyms

DEMETHYLSIMMONDSIN-2/'-FERULATE, 4-(P)

Origin of Product

United States

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